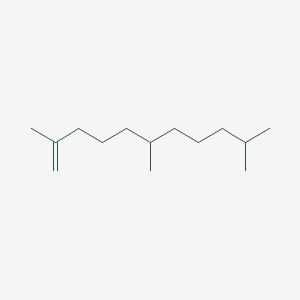
1-Undecene, 2,6,10-trimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecene, 2,6,10-trimethyl is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its systematic name, 2,6,10-trimethyl-1-undecene . It is a colorless liquid with a boiling point of approximately 240.3°C and a density of around 0.8 g/cm³ .
Méthodes De Préparation
1-Undecene, 2,6,10-trimethyl can be synthesized through various methods. One common synthetic route involves the alkylation of isobutylene with a suitable alkyl halide, followed by dehydrohalogenation to form the desired alkene . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield. For example, the use of zeolite catalysts in the alkylation step can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
1-Undecene, 2,6,10-trimethyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens, resulting in the formation of dihalides.
Applications De Recherche Scientifique
1-Undecene, 2,6,10-trimethyl has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-undecene, 2,6,10-trimethyl involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The compound’s reactivity with oxidizing agents and its ability to undergo electrophilic addition reactions also play a role in its chemical behavior .
Comparaison Avec Des Composés Similaires
1-Undecene, 2,6,10-trimethyl can be compared with other similar alkenes, such as:
1-Decene: A shorter chain alkene with similar reactivity but different physical properties.
1-Dodecene: A longer chain alkene with slightly higher boiling point and different industrial applications.
2,4,4-Trimethyl-1-pentene: Another branched alkene with different reactivity due to its structure.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
32765-42-7 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
2,6,10-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h13-14H,1,6-11H2,2-5H3 |
Clé InChI |
UGLLTXQVKUBCQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


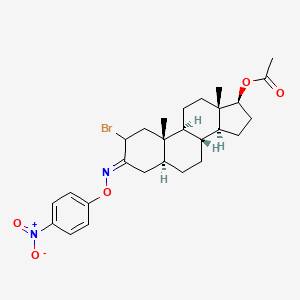

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
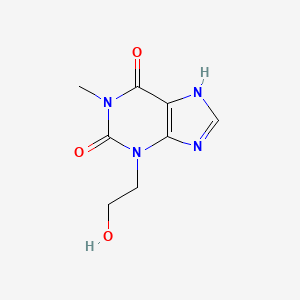

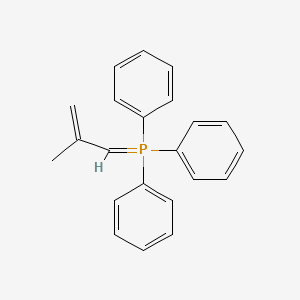
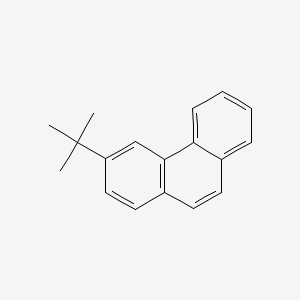
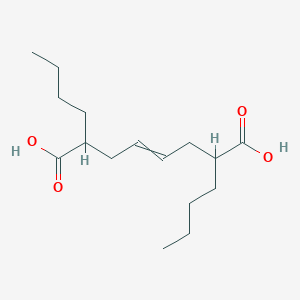
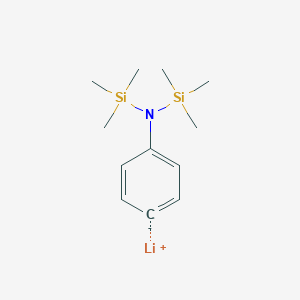
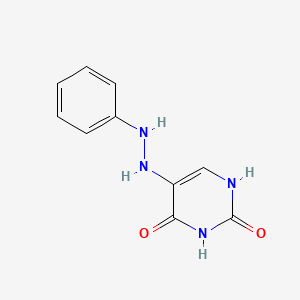
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
